Phthalimidomethylisothiouronium bromide

Description

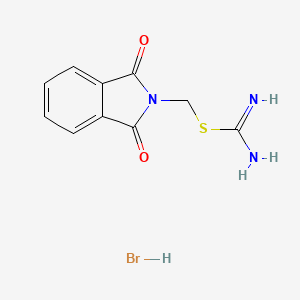

Phthalimidomethylisothiouronium bromide is a brominated organic compound characterized by the presence of a phthalimide group linked to a methylisothiouronium moiety. The phthalimide group is commonly associated with bioactive molecules, while the isothiouronium moiety may contribute to interactions with biological targets. This article compares its hypothetical properties and applications with structurally or functionally related brominated compounds, drawing insights from available evidence.

Properties

CAS No. |

64039-42-5 |

|---|---|

Molecular Formula |

C10H10BrN3O2S |

Molecular Weight |

316.18 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C10H9N3O2S.BrH/c11-10(12)16-5-13-8(14)6-3-1-2-4-7(6)9(13)15;/h1-4H,5H2,(H3,11,12);1H |

InChI Key |

NLUHGJHPKNBXNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC(=N)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthalimidomethylisothiouronium bromide typically involves the reaction of phthalimide with a suitable alkylating agent, followed by the introduction of the isothiouronium group. One common method involves the use of potassium phthalimide and ethylene dibromide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phthalimidomethylisothiouronium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce primary amines .

Scientific Research Applications

Phthalimidomethylisothiouronium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phthalimidomethylisothiouronium bromide involves its interaction with nucleophiles and electrophiles. The isothiouronium group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds and the modification of molecular structures. The compound’s ability to participate in various chemical reactions makes it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Phthalimidomethylisothiouronium bromide with three brominated compounds: Sepantronium Bromide (anticancer agent), Methyl Bromide (pesticide), and 4-Phenylbutylammonium Bromide (structural analog). Key differences in structure, applications, and biological activity are highlighted.

Table 1: Comparative Properties of Brominated Compounds

Structural and Functional Insights

Sepantronium Bromide (YM-155) :

- Contains a complex aromatic structure with a bromide ion, enabling high tumor tissue distribution and survivin inhibition. Its anticancer efficacy is well-documented, with IC₅₀ values as low as 0.54 nM in prostate cancer models .

- Unlike Methyl Bromide, Sepantronium exhibits targeted biological activity with minimal off-target effects on proteins like Bcl-2 or α-actin .

Methyl Bromide :

- A simple halogenated alkane with potent neurotoxicity. Its lack of odor at dangerous concentrations increases occupational hazards .

- Contrasts sharply with Sepantronium and this compound in lacking therapeutic utility, serving primarily as a fumigant.

4-Phenylbutylammonium Bromide :

- A quaternary ammonium salt with a phenyl group, likely used in organic synthesis. Its lack of reported bioactivity distinguishes it from Sepantronium and Methyl Bromide .

Mechanistic and Toxicological Contrasts

- Methyl Bromide ’s acute neurotoxicity (e.g., seizures, respiratory failure) contrasts with Sepantronium’s selective antitumor effects, underscoring the importance of structural complexity in reducing off-target harm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.